molecular formula C21H41NO4 B14519632 Dioctyl L-glutamate CAS No. 62765-51-9

Dioctyl L-glutamate

Cat. No.: B14519632
CAS No.: 62765-51-9
M. Wt: 371.6 g/mol
InChI Key: CUKBYQGOJHQBCF-IBGZPJMESA-N
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Description

Dioctyl L-glutamate is an ester derivative of L-glutamic acid, where the carboxyl groups are esterified with octyl groups. This compound is known for its amphiphilic properties, making it useful in various applications, including as a surfactant and in self-assembling systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctyl L-glutamate can be synthesized through the esterification of L-glutamic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxyl groups to ester groups .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Dioctyl L-glutamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dioctyl L-glutamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dioctyl L-glutamate is primarily based on its amphiphilic nature. It can interact with both hydrophilic and hydrophobic molecules, making it an effective surfactant. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Uniqueness: Dioctyl L-glutamate is unique due to its specific combination of L-glutamic acid and octyl groups, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring self-assembly and membrane integration .

Properties

CAS No.

62765-51-9

Molecular Formula

C21H41NO4

Molecular Weight

371.6 g/mol

IUPAC Name

dioctyl (2S)-2-aminopentanedioate

InChI

InChI=1S/C21H41NO4/c1-3-5-7-9-11-13-17-25-20(23)16-15-19(22)21(24)26-18-14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3/t19-/m0/s1

InChI Key

CUKBYQGOJHQBCF-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCC)N

Canonical SMILES

CCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCC)N

Origin of Product

United States

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